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Compound of Interest

Compound Name: Fmoc-NH-PEG5-CH2COOH

Cat. No.: B607503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-NH-PEG5-CH2COOH is a versatile, heterobifunctional linker widely employed in

bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a

fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 5-unit polyethylene

glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional

groups allows for a sequential and controlled conjugation of two different molecules. The PEG

spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]

This document provides detailed application notes and protocols for the use of Fmoc-NH-
PEG5-CH2COOH in various bioconjugation applications, including the preparation of antibody-

drug conjugates (ADCs), peptide modifications, and surface functionalization.

Properties of Fmoc-NH-PEG5-CH2COOH
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Property Value Reference

Molecular Weight 517.6 g/mol [5]

CAS Number 635287-26-2

Appearance White to off-white solid

Solubility

Soluble in organic solvents

(DMF, DMSO) and aqueous

buffers after deprotection of

the Fmoc group.

Purity Typically >95%

Core Applications and Principles
The utility of Fmoc-NH-PEG5-CH2COOH lies in its two distinct reactive handles, which can be

addressed orthogonally.

Carboxylic Acid Activation: The terminal carboxylic acid can be activated to form a reactive

ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimides like 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide

(NHS). This activated ester readily reacts with primary amines (e.g., lysine residues on

proteins) to form stable amide bonds.

Fmoc Group Deprotection: The Fmoc group is a base-labile protecting group that is stable

under acidic and neutral conditions. It can be efficiently removed by treatment with a mild

base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to

expose a primary amine. This newly revealed amine is then available for conjugation to

another molecule.
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Step 1: Carboxylic Acid Activation & Conjugation

Step 2: Fmoc Deprotection

Step 3: Second Conjugation
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General workflow for sequential bioconjugation.

Application 1: Antibody-Drug Conjugate (ADC)
Synthesis
This protocol describes the conjugation of a cytotoxic drug to an antibody via the Fmoc-NH-
PEG5-CH2COOH linker. The carboxylic acid of the linker is first reacted with the lysine

residues on the antibody. Subsequently, the Fmoc group is removed, and the exposed amine is

coupled to an activated drug molecule.

Experimental Protocol
Part A: Conjugation of Fmoc-NH-PEG5-CH2COOH to the Antibody

Materials:

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

Fmoc-NH-PEG5-CH2COOH

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:

1. Prepare a stock solution of Fmoc-NH-PEG5-CH2COOH in anhydrous DMF or DMSO

(e.g., 10 mg/mL).

2. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO (e.g.,

10 mg/mL each).

3. To the antibody solution, add a 10- to 20-fold molar excess of Fmoc-NH-PEG5-
CH2COOH.

4. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker. The final concentration

of the organic solvent should ideally be below 10% (v/v).

5. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

6. Quench the reaction by adding the quenching solution to a final concentration of 50 mM

and incubate for 15-30 minutes.

7. Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove

excess reagents.

Part B: Fmoc Deprotection

Materials:

Fmoc-PEG-antibody conjugate

20% (v/v) Piperidine in DMF

Purification system
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Procedure:

1. Lyophilize or concentrate the purified Fmoc-PEG-antibody conjugate.

2. Resuspend the conjugate in a minimal amount of DMF.

3. Add the 20% piperidine in DMF solution and incubate for 30 minutes at room temperature.

4. Purify the deprotected PEG-antibody conjugate immediately by size-exclusion

chromatography to remove piperidine and byproducts.

Part C: Conjugation of the Drug

Materials:

Deprotected PEG-antibody conjugate

Activated drug (e.g., Drug-NHS ester)

Quenching solution

Procedure:

1. To the purified deprotected PEG-antibody conjugate, add a 5- to 10-fold molar excess of

the activated drug.

2. Incubate for 2-4 hours at room temperature.

3. Quench the reaction as in Part A.

4. Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion,

hydrophobic interaction).

Quantitative Data Summary
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Parameter Value Notes

Linker:Antibody Molar Ratio 10:1 to 20:1
Optimization may be required

based on the antibody.

EDC/Sulfo-NHS:Linker Molar

Ratio
1.5:1

Ensures efficient activation of

the carboxylic acid.

Fmoc Deprotection Time 30 minutes With 20% piperidine in DMF.

Drug:Antibody Molar Ratio 5:1 to 10:1
Dependent on the number of

available conjugation sites.

Typical Drug-to-Antibody Ratio

(DAR)
2 - 8

Determined by techniques like

HIC-HPLC or Mass

Spectrometry.

Application 2: Surface Functionalization for Peptide
Immobilization
This protocol outlines the functionalization of an amine-modified surface (e.g., aminosilanized

glass slide) with Fmoc-NH-PEG5-CH2COOH, followed by the on-surface synthesis or

immobilization of a peptide.
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Amine-Functionalized Surface

Couple Activated Linker to Surface

Activate Fmoc-NH-PEG5-CH2COOH
(EDC/NHS)

Fmoc Deprotection
(Piperidine/DMF)
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Peptide-Immobilized Surface
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Workflow for surface functionalization.

Experimental Protocol
Materials:

Amine-functionalized substrate

Fmoc-NH-PEG5-CH2COOH

EDC and NHS

Anhydrous DMF

20% (v/v) Piperidine in DMF

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b607503?utm_src=pdf-body-img
https://www.benchchem.com/product/b607503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activated amino acid or peptide for coupling

Washing solvents (e.g., DMF, Dichloromethane)

Procedure:

1. Linker Activation and Coupling:

Dissolve Fmoc-NH-PEG5-CH2COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in

anhydrous DMF.

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

Immerse the amine-functionalized substrate in the activated linker solution and incubate

for 2-4 hours.

Wash the substrate thoroughly with DMF and dichloromethane to remove unreacted

reagents.

2. Fmoc Deprotection:

Immerse the substrate in 20% piperidine in DMF for 30 minutes.

Wash the substrate extensively with DMF.

3. Peptide Coupling:

Immerse the substrate in a solution of the activated amino acid or peptide in DMF.

Incubate for 2-4 hours.

Wash the substrate thoroughly with DMF and other appropriate solvents.

Quantitative Data Summary
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Parameter Value Notes

Linker Concentration 10-20 mM In anhydrous DMF.

EDC/NHS Concentration 1.2x molar excess over linker Ensures complete activation.

Coupling Time (Linker) 2-4 hours At room temperature.

Deprotection Time 30 minutes With 20% piperidine/DMF.

Peptide Coupling Time 2-4 hours
Dependent on the peptide and

coupling chemistry.

Purification and Characterization
Proper purification and characterization are critical to ensure the quality and efficacy of the

bioconjugate.

Purification:

Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate

from smaller molecules like excess linkers, drugs, and reagents.

Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can

separate species with different drug-to-antibody ratios (DARs).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for

the analysis and purification of smaller bioconjugates like modified peptides.

Characterization:

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if

the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of

the conjugate, confirming successful conjugation and allowing for the determination of the

DAR.

SDS-PAGE: Can visualize the increase in molecular weight upon conjugation.
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Troubleshooting
Issue Possible Cause Suggested Solution

Low Conjugation Efficiency
Incomplete activation of

carboxylic acid.

Ensure anhydrous conditions

for activation; use fresh

EDC/NHS.

Hydrolysis of NHS-ester.

Perform the conjugation

reaction promptly after

activation.

Suboptimal pH for amine

coupling.

Maintain pH between 7.2-8.5

for the reaction with amines.

Antibody Aggregation
High concentration of organic

solvent.

Keep the final concentration of

DMF/DMSO below 10%.

High drug-to-antibody ratio

with hydrophobic drugs.

Optimize the linker-to-antibody

ratio to control the DAR.

Incomplete Fmoc Deprotection
Insufficient reaction time or

reagent concentration.

Ensure the use of 20%

piperidine in DMF for at least

30 minutes.

By following these detailed protocols and considering the provided quantitative data,

researchers can effectively utilize Fmoc-NH-PEG5-CH2COOH for a wide range of

bioconjugation applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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